Product packaging for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile(Cat. No.:CAS No. 1073056-22-0)

4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Cat. No.: B2438966
CAS No.: 1073056-22-0
M. Wt: 165.167
InChI Key: YWDWJWQHEJOOSI-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules can dramatically alter their properties. nih.gov Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom. The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of a molecule. researchgate.net This increased stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals. researchgate.net

The presence of fluorine can also modulate a molecule's lipophilicity, acidity, basicity, and binding affinity to biological targets. nih.gov These modifications can lead to improved bioavailability and enhanced potency of bioactive compounds. oup.com Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. nih.govresearchgate.net

Key Properties Influenced by Fluorine Incorporation:

PropertyImpact of Fluorine
Metabolic Stability Increased due to the high strength of the C-F bond.
Lipophilicity Can be significantly altered, affecting membrane permeability.
Acidity/Basicity The electron-withdrawing nature of fluorine can change the pKa of nearby functional groups.
Binding Affinity Fluorine can participate in unique non-covalent interactions, enhancing binding to target proteins.
Conformation The gauche effect of fluorine can influence the three-dimensional structure of a molecule.

Importance of Benzonitrile (B105546) Scaffolds in Chemical Science

Benzonitrile and its derivatives are versatile building blocks in organic synthesis and are found in a wide array of functional materials and biologically active compounds. documentsdelivered.com The nitrile group is a valuable functional handle that can be transformed into various other groups, such as amines, amides, carboxylic acids, and tetrazoles, providing access to a diverse range of chemical structures. nih.govoup.com

In medicinal chemistry, the benzonitrile moiety is present in numerous approved drugs and serves as a key structural component in the design of new therapeutic agents. documentsdelivered.com Its ability to participate in hydrogen bonding and other non-covalent interactions contributes to the binding of molecules to their biological targets. Furthermore, the rigid aromatic ring of the benzonitrile scaffold provides a well-defined framework for the spatial arrangement of other functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO B2438966 4-(2-Fluoro-1-hydroxyethyl)benzonitrile CAS No. 1073056-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluoro-1-hydroxyethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDWJWQHEJOOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CF)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Fluoro 1 Hydroxyethyl Benzonitrile and Its Congeners

Established Synthetic Routes and Strategies

The construction of 4-(2-fluoro-1-hydroxyethyl)benzonitrile can be approached by assembling the key structural motifs in various sequences. These strategies primarily involve forming the hydroxyethyl (B10761427) group, introducing the fluorine atom, and modifying the benzonitrile (B105546) ring system.

A primary strategy for creating the 1-hydroxyethyl group is the reduction of a corresponding ketone precursor. For this compound, this precursor is 1-(4-cyanophenyl)-2-fluoroethanone. lookchem.com This transformation converts the carbonyl group into a secondary alcohol, establishing the desired hydroxyethyl moiety.

This approach is analogous to the synthesis of the non-fluorinated counterpart, 4-(1-hydroxyethyl)benzonitrile, which is commonly synthesized via the reduction of 4-acetylbenzonitrile. A variety of chemical reducing agents can be employed for this purpose.

Precursor CompoundProduct
1-(4-cyanophenyl)-2-fluoroethanoneThis compound
4-Acetylbenzonitrile4-(1-Hydroxyethyl)benzonitrile

This table illustrates the ketone precursors that undergo reductive transformation to form the target hydroxyethyl compounds.

The introduction of fluorine into the ethyl side chain is a critical step that significantly influences the molecule's properties. Synthetic strategies can either build the chain with the fluorine atom already in place or introduce it to a pre-existing carbon skeleton.

One documented route to racemic this compound starts with 4-cyanobenzaldehyde. lookchem.com This method involves a nucleophilic addition of a fluorinated one-carbon synthon. For instance, the reaction of 4-cyanobenzaldehyde with fluoroiodomethane in the presence of methyllithium lithium bromide complex in a tetrahydrofuran/diethyl ether solvent system at -78°C yields the target compound. lookchem.com

Another approach involves the synthesis of the fluorinated ketone, 1-(4-cyanophenyl)-2-fluoroethanone, which is then reduced as described previously. lookchem.com The synthesis of such α-fluoro ketones can be achieved through various modern fluorination techniques, including the use of electrophilic fluorinating agents on an enolate or enol equivalent of the corresponding ketone. The versatility of fluorine introduction is crucial, as the C-F bond's properties can greatly impact the pharmacokinetic profiles of potential therapeutics. le.ac.uk

Table of Synthetic Approaches for the Fluorinated Side Chain

Starting Material Key Reagents Intermediate/Product Reference
4-Cyanobenzaldehyde Fluoroiodomethane, Methyllithium This compound lookchem.com

This interactive table summarizes key methods for constructing the fluorinated hydroxyethyl side chain.

The benzonitrile core provides a scaffold that can be further functionalized to create a library of related compounds or congeners. Modifications can be performed on the aromatic ring before or after the construction of the fluorinated side chain. For example, halogenation of the benzonitrile ring can produce derivatives like 2-fluoro-4-(1-hydroxyethyl)benzonitrile. Such modifications alter the electronic properties of the molecule and can serve as handles for subsequent cross-coupling reactions to build more complex structures.

The nitrile group itself is also a versatile functional group. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a diverse array of derivatives. The industrial synthesis of benzonitriles often involves processes like the ammoxidation of toluene, highlighting the importance of this functional group in chemical manufacturing. medcraveonline.com

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

As this compound contains a chiral center at the carbinol carbon, the synthesis of its individual enantiomers is of significant interest, as different stereoisomers often exhibit distinct biological activities. wikipedia.org Stereoselective synthesis can be achieved through biocatalysis, enzymatic resolution, or the use of chiral auxiliaries and asymmetric catalysts.

Biocatalysis offers a powerful and environmentally friendly approach to producing enantiomerically pure compounds. nih.gov Two main biocatalytic strategies are applicable for synthesizing chiral this compound:

Enzymatic Kinetic Resolution (EKR): This method involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of both enantiomers. For instance, a lipase can be used to selectively acylate one enantiomer of racemic this compound. A documented route to prepare the (R)-enantiomer involves the kinetic resolution of the racemic mixture using an enzyme in the presence of vinyl benzoate. lookchem.com Lipases, such as Candida antarctica lipase B (CAL-B), are frequently used for such resolutions and have shown excellent enantioselectivity (E > 200) in resolving similar chiral alcohols. mdpi.comresearchgate.net

Asymmetric Reduction: This strategy involves the stereoselective reduction of the prochiral ketone, 1-(4-cyanophenyl)-2-fluoroethanone, using a biocatalyst. Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can reduce the ketone to the desired (R)- or (S)-alcohol with high enantiomeric excess. This method is highly efficient as it can theoretically convert 100% of the starting material into a single enantiomeric product.

MethodSubstrateBiocatalyst ExampleProduct(s)
Kinetic ResolutionRacemic this compoundLipase (e.g., CAL-B)(R)-enantiomer and acylated (S)-enantiomer (or vice-versa)
Asymmetric Reduction1-(4-cyanophenyl)-2-fluoroethanoneKetoreductase (KRED)(R)- or (S)-4-(2-fluoro-1-hydroxyethyl)benzonitrile

This table compares the two primary biocatalytic strategies for obtaining enantiopure this compound.

Chemical methods for asymmetric synthesis provide an alternative to biocatalysis for controlling stereochemistry.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral ketone precursor could be converted into a chiral imine or enamine using a chiral amine auxiliary. Subsequent diastereoselective reduction and removal of the auxiliary would yield the enantiomerically enriched chiral alcohol. Common auxiliaries include oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov Sulfinyl auxiliaries have also proven effective in the asymmetric synthesis of other fluorinated chiral molecules. bioorganica.com.ua

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. frontiersin.org For the synthesis of the target molecule, the most relevant application is the asymmetric reduction of the ketone precursor, 1-(4-cyanophenyl)-2-fluoroethanone. This can be achieved through catalytic hydrogenation or transfer hydrogenation using a metal catalyst (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand. These catalysts create a chiral environment around the substrate, forcing the reducing agent to attack the carbonyl group from a specific face, leading to the preferential formation of one enantiomer. researchgate.net

Regioselective and Diastereoselective Transformations

The synthesis of vicinal fluorohydrins, such as this compound, presents a significant challenge in controlling both regioselectivity (the specific placement of the fluorine and hydroxyl groups) and diastereoselectivity (the relative three-dimensional arrangement of these groups). A primary and effective method for achieving this control is the ring-opening of epoxides with a fluoride source.

The reaction of an epoxide precursor, such as 4-(oxiran-2-yl)benzonitrile, with a reagent like triethylamine trihydrofluoride (Et₃N • 3HF), is a key transformation. organic-chemistry.orgnih.gov The regioselectivity of this reaction—determining whether the fluoride attacks the more or less substituted carbon of the epoxide ring—is influenced by factors including the substrate's electronic and steric properties, the nature of the HF reagent, and the reaction conditions. researchgate.net For instance, in the synthesis of related fluorohydrins from allylsilanes, the epoxide opening with HF·Et₃N occurs with complete regioselectivity, which is attributed to a stabilizing β-silyl effect on a cationic intermediate. nih.gov This approach allows the reaction to proceed under milder conditions, such as room temperature, compared to other epoxide opening reactions. chemrxiv.orgsemanticscholar.org

Achieving high diastereoselectivity is crucial for obtaining a specific stereoisomer of the final product. This can be accomplished through several strategies:

Substrate-Controlled Diastereoselectivity: Using an enantiomerically enriched epoxide as the starting material can directly lead to an enantioenriched fluorohydrin, often proceeding through an Sₙ2-type mechanism. chemrxiv.org

Reagent-Controlled Diastereoselectivity: Chiral fluorinating agents can introduce fluorine with a high degree of facial selectivity. For example, the fluorination of chiral enamides using electrophilic N-F reagents like Selectfluor™ has been shown to be highly regioselective and diastereoselective. nih.gov

Catalytic Asymmetric Synthesis: Asymmetric hydrogenation of α-fluoro ketones or fluorinated allylic alcohols using chiral metal catalysts (e.g., iridium complexes) provides an efficient route to chiral β-fluoro alcohols with excellent enantiomeric and diastereomeric selectivities. rsc.orgresearchgate.net

The table below summarizes key aspects of these selective transformations.

MethodReagentsKey FeaturesSelectivity
Epoxide Ring-Opening Epoxide, Et₃N • 3HFCommon method for fluorohydrin synthesis.Regioselectivity depends on substrate and conditions. researchgate.net
Allylsilane-Directed Epoxide Opening Allylsilane-derived epoxide, HF·Et₃Nβ-silyl effect allows for mild conditions and high regioselectivity. nih.govsemanticscholar.orgExcellent regioselectivity. nih.gov
Asymmetric Fluorination Chiral Enamide, Selectfluor™Involves trapping a β-fluoro-iminium cationic intermediate. nih.govHigh diastereoselectivity (e.g., 93:7 dr). nih.gov
Asymmetric Hydrogenation Fluorinated allylic alcohol, Iridium catalystProduces chiral 1,2-fluorohydrins at ambient temperature. rsc.orgExcellent yields and enantioselectivities. rsc.org

Novel Synthetic Route Development and Optimization

Modern synthetic chemistry places a strong emphasis on developing routes that are not only effective but also efficient and environmentally sustainable.

Efficient and Sustainable Synthetic Protocols

The development of efficient and sustainable protocols for synthesizing this compound focuses on improving reaction conditions, minimizing waste, and enhancing atom economy. One approach involves the use of microwave irradiation for the fluorination of epoxides, which can significantly shorten reaction times from hours to minutes and reduce the need for a large excess of reagents. organic-chemistry.org

Catalysis plays a pivotal role in sustainable synthesis. The use of catalytic amounts of iridium for the asymmetric hydrogenation of fluorinated allylic alcohols is an example of a highly efficient process that generates stereochemically defined fluorohydrins. rsc.org Such catalytic methods are preferable to stoichiometric reactions as they reduce waste and often operate under milder conditions.

Green chemistry principles also encourage the use of less hazardous reagents and solvents. Research into fluorohydrin synthesis explores various HF sources, such as Olah's reagent (HF·Pyridine) and Et₃N·3HF, to optimize reaction outcomes and handling safety. acs.org

Cascade and Multi-Component Reactions

Cascade reactions (or domino reactions) and multi-component reactions (MCRs) are powerful strategies that align with the principles of green chemistry by increasing synthetic efficiency. frontiersin.org These reactions combine multiple operational steps into a single procedure without isolating intermediates, thereby saving time, solvents, and resources. frontiersin.orgnih.gov

Multi-Component Reactions (MCRs): MCRs involve three or more reactants coming together in a single pot to form a product that incorporates substantial portions of all starting materials. tcichemicals.comnih.gov While a specific MCR for this compound is not prominently documented, the general strategy is highly applicable. For instance, a hypothetical MCR could involve 4-cyanobenzaldehyde, a fluoride source, and a one-carbon component to construct the fluoro-hydroxyethyl side chain in one pot.

Cascade Reactions: These reactions involve a sequence of intramolecular transformations initiated by a single event. A base-promoted cascade reaction of 2-formylbenzonitrile with ((chloromethyl)sulfonyl)benzenes has been reported to synthesize isoindolin-1-ones, demonstrating how ortho-carbonyl substituted benzonitriles can undergo complex, one-pot transformations. nih.gov This principle could be adapted to build the side chain of the target molecule through a carefully designed sequence of reactions.

The advantages of these approaches include increased atom economy, reduced waste generation, and simplified purification processes, making them highly desirable for modern organic synthesis. frontiersin.org

Precursor Synthesis and Intermediate Chemistry Relevant to this compound

The synthesis of this compound relies on the availability of key precursors and the controlled transformation of crucial intermediates. The two primary retrosynthetic disconnections point to 4-cyanobenzaldehyde and 1-(4-cyanophenyl)-2-fluoroethanone as logical starting points.

Route 1: Starting from 4-Cyanobenzaldehyde

This route involves the addition of a "fluoro-methyl" nucleophile to the aldehyde. A documented method involves reacting 4-cyanobenzaldehyde with a lithium fluorocarbenoid generated in situ from fluoroiodomethane and methyllithium at low temperatures (-78 °C). lookchem.com This reaction directly forms the carbon skeleton and introduces the fluorine and hydroxyl groups in a single key step.

Precursor: 4-Cyanobenzaldehyde (also known as 4-formylbenzonitrile). This is a commercially available compound that can also be synthesized via the oxidation of 4-methylbenzonitrile or other established methods. orgsyn.org

Intermediate: The reaction proceeds through the nucleophilic addition of the fluoromethyl anion equivalent to the carbonyl group, forming a lithium alkoxide intermediate which, upon aqueous workup, yields the final fluorohydrin product.

Route 2: Starting from 1-(4-Cyanophenyl)-2-fluoroethanone

This pathway involves the reduction of an α-fluoro ketone. This is a common strategy for producing β-fluoro alcohols.

Precursor: 1-(4-Cyanophenyl)-2-fluoroethanone. This α-fluoro ketone is a key intermediate. Its synthesis can be achieved through various fluorination methods starting from 4-acetylbenzonitrile, for example, via an α-bromination followed by nucleophilic substitution with a fluoride salt. The precursor 4-acetylbenzonitrile can be prepared through methods like the Friedel-Crafts acylation of benzonitrile.

Transformation: The reduction of the ketone to the secondary alcohol can be accomplished using standard reducing agents like sodium borohydride (NaBH₄). lookchem.com For stereocontrol, asymmetric reduction using chiral catalysts or enzymes (e.g., alcohol dehydrogenases) can be employed to produce specific enantiomers, (R)- or (S)-4-(2-fluoro-1-hydroxyethyl)benzonitrile.

The table below outlines the synthesis of these key precursors.

Precursor/IntermediateStarting Material(s)Reagents/ConditionsYieldReference
4-Acetylbenzonitrile BenzonitrileFriedel-Crafts acylation-
4-(2,2-Difluorovinyl)benzonitrile 4-Formylbenzonitrile, BrCF₂CO₂KPPh₃, DMF, 90 °C- orgsyn.org
This compound 4-Cyanobenzaldehyde, FluoroiodomethaneMeLi·LiBr, THF/Ether, -78 °C30% lookchem.com
This compound 1-(4-Cyanophenyl)-2-fluoroethanoneReduction (e.g., NaBH₄)- lookchem.com

Mechanistic Investigations of 4 2 Fluoro 1 Hydroxyethyl Benzonitrile Reactivity

Reactivity of the Benzonitrile (B105546) Functional Group

The benzonitrile functional group, consisting of a benzene (B151609) ring substituted with a cyano (-C≡N) group, is a versatile moiety in organic synthesis. Its reactivity is characterized by the electrophilic nature of the nitrile carbon and the electronic influence of the cyano group on the aromatic ring.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is sp-hybridized and electrophilic, making it susceptible to attack by nucleophiles. This initial addition leads to the formation of an imine anion intermediate, which can then be hydrolyzed to a ketone or further reduced to an amine.

For instance, the reaction of 4-(2-fluoro-1-hydroxyethyl)benzonitrile with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would proceed through a nucleophilic addition of the methyl group to the nitrile carbon. Subsequent acidic workup would lead to the formation of a ketone.

ReagentProductReaction Type
1. CH₃MgBr2. H₃O⁺4-(2-Fluoro-1-hydroxyethyl)acetophenoneNucleophilic Addition
1. LiAlH₄2. H₂O4-(2-Fluoro-1-hydroxyethyl)benzylamineReduction

Reductions and Oxidations of the Nitrile Moiety

The nitrile group can be readily reduced to a primary amine using various reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH₄). Alternatively, catalytic hydrogenation or reduction with sodium borohydride in the presence of a cobalt or nickel catalyst can also achieve this transformation. The resulting benzylamine derivative is a valuable intermediate in the synthesis of various biologically active molecules.

Oxidation of the nitrile group itself is not a common transformation under standard laboratory conditions, as the cyano group is relatively resistant to oxidation. Instead, reactions classified as oxidations often involve other parts of the molecule while the nitrile group remains intact.

Electrophilic Aromatic Substitution on the Benzonitrile Ring

The cyano group is a strongly deactivating and meta-directing substituent for electrophilic aromatic substitution reactions. This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

However, the this compound molecule also contains a hydroxyl group and a fluorine atom, both of which are ortho-, para-directing groups. The hydroxyl group, in particular, is a strongly activating group. Therefore, the outcome of an electrophilic aromatic substitution reaction on this molecule will be determined by the competition between these directing effects. In many cases, the activating ortho-, para-directing groups will dominate, leading to substitution at the positions ortho to the fluorinated hydroxyethyl (B10761427) substituent.

Electrophile (Reagent)Major Product(s)
Br₂ / FeBr₃2-Bromo-4-(2-fluoro-1-hydroxyethyl)benzonitrile
HNO₃ / H₂SO₄2-Nitro-4-(2-fluoro-1-hydroxyethyl)benzonitrile
SO₃ / H₂SO₄4-(2-Fluoro-1-hydroxyethyl)-2-sulfobenzonitrile

Transformations Involving the Fluorinated Hydroxyethyl Moiety

The fluorinated hydroxyethyl side chain offers a second site for chemical modification, primarily centered around the reactivity of the secondary hydroxyl group.

Reactions of the Hydroxyl Group (e.g., esterification, etherification, mesylation)

The secondary hydroxyl group in this compound can undergo a variety of common alcohol reactions.

Esterification: Reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride, in the presence of an acid catalyst, will yield the corresponding ester. For example, reaction with acetic anhydride would produce 1-(4-cyanophenyl)-2-fluoroethyl acetate.

Etherification: Treatment with an alkyl halide in the presence of a base, following the Williamson ether synthesis, will result in the formation of an ether. For instance, reaction with methyl iodide and a base like sodium hydride would yield 4-(2-fluoro-1-methoxyethyl)benzonitrile.

Mesylation: The hydroxyl group can be converted into a good leaving group by reacting it with methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine. This forms a mesylate, which is a versatile intermediate for nucleophilic substitution reactions.

ReactionReagent(s)Product
EsterificationAcetic anhydride, Pyridine1-(4-Cyanophenyl)-2-fluoroethyl acetate
EtherificationMethyl iodide, NaH4-(2-Fluoro-1-methoxyethyl)benzonitrile
MesylationMethanesulfonyl chloride, Triethylamine1-(4-Cyanophenyl)-2-fluoroethyl methanesulfonate

Stereochemical Outcomes in Hydroxyl Group Transformations

The carbon atom bearing the hydroxyl group in this compound is a chiral center. Therefore, reactions involving this hydroxyl group can proceed with retention, inversion, or racemization of the stereochemistry, depending on the reaction mechanism.

For instance, in a mesylation reaction, the C-O bond of the alcohol is not broken, and the reaction proceeds with retention of configuration . However, if the resulting mesylate is then subjected to a nucleophilic substitution reaction (e.g., with sodium azide), the reaction will typically proceed via an Sₙ2 mechanism, resulting in inversion of configuration at the chiral center.

Understanding and controlling the stereochemical outcome of these transformations is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in the development of pharmaceutical agents.

Starting MaterialReactionReagentProduct Stereochemistry
(R)-4-(2-Fluoro-1-hydroxyethyl)benzonitrileMesylationMesyl chloride, Et₃N(R)-1-(4-Cyanophenyl)-2-fluoroethyl methanesulfonate
(R)-1-(4-Cyanophenyl)-2-fluoroethyl methanesulfonateNucleophilic SubstitutionNaN₃(S)-4-(1-Azido-2-fluoroethyl)benzonitrile

Cleavage and Formation of Carbon-Fluorine Bonds in the Side Chain

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that imparts significant metabolic stability to fluorinated molecules but also presents challenges for its selective cleavage and formation. In the side chain of this compound, the C-F bond's reactivity is influenced by the adjacent hydroxyl group.

Formation: The synthesis of β-fluorohydrins like this compound typically involves the formation of the C-F bond at a late stage. Common strategies include the ring-opening of epoxides with fluoride sources or the stereoselective fluorination of alkenes or enolates. Gold(I)-catalyzed hydrofluorination of electron-deficient alkynes has been described as a method to produce (Z)-vinyl fluorides, which can be precursors to fluorohydrins. escholarship.org For instance, the hydrofluorination of an appropriate alkyne precursor could yield a β-fluoro Michael acceptor, which can then be reduced to the target alcohol. escholarship.org

Another significant approach is asymmetric organocatalytic fluorination. This strategy utilizes chiral organocatalysts to introduce fluorine enantioselectively. cas.cnbeilstein-journals.org For example, the α-fluorination of aldehydes or ketones followed by reduction can produce chiral fluorohydrins. While methods for electrophilic fluorination are well-developed, nucleophilic fluorination using organofluoro reagents is an emerging and powerful alternative in organocatalytic transformations. rsc.org

Cleavage: Cleavage of the robust C-F bond in the side chain is energetically demanding. Under specific conditions, however, it can be achieved. Participation of the neighboring hydroxyl group can facilitate the displacement of the fluoride ion, for example, through the formation of an epoxide intermediate under basic conditions, which is a reverse of a common fluorohydrin synthesis from epoxides. wikipedia.org Mechanistically, the deprotonated hydroxyl group acts as an intramolecular nucleophile, displacing the fluoride in an SN2 reaction.

Furthermore, enzymatic or metallic catalysis can be employed to activate the C-F bond. While direct C-F bond cleavage in such a saturated side chain is rare, transformations involving this bond often proceed through elimination pathways or by leveraging the electronic effects of the aromatic ring. Research into copper-catalyzed reactions has shown that β-fluoride elimination from certain organocopper intermediates is a viable mechanistic step, particularly in the synthesis of allenes from propargylic difluorides. escholarship.org This suggests that under transition metal catalysis, pathways for C-F bond cleavage, while not straightforward, can be devised.

Intramolecular Reactivity and Ring Closure Pathways (if applicable to derivatives)

The bifunctional nature of this compound and its derivatives, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group, allows for various intramolecular cyclization reactions. libretexts.orgchemistrysteps.com These pathways are crucial for the synthesis of heterocyclic compounds.

A primary pathway involves the intramolecular reaction between the hydroxyl group and the nitrile. Under acidic or basic conditions, the hydroxyl group can add across the carbon-nitrogen triple bond of the nitrile. This type of reaction, known as intramolecular cyclization, can lead to the formation of five- or six-membered heterocyclic rings. For instance, acid catalysis protonates the nitrile nitrogen, enhancing the carbon's electrophilicity for attack by the hydroxyl group, which after tautomerization can form a cyclic iminoester or lactone analogue. chemistrysteps.com

Derivatives of this compound can be designed to favor specific ring closure pathways. For example, if the nitrile group is first reduced to a primary amine, subsequent intramolecular reaction with the hydroxyl group could lead to the formation of substituted morpholines or other nitrogen-containing heterocycles.

Another significant intramolecular reaction pathway for fluorohydrins is the formation of epoxides. wikipedia.org In the presence of a base, the hydroxyl group is deprotonated to an alkoxide. This alkoxide can then act as an intramolecular nucleophile, displacing the adjacent fluorine atom in an SN2 reaction to form a highly reactive epoxide ring. This is a common and efficient method for epoxide synthesis.

Reactant Derivative Conditions Product Type Mechanism
This compoundBase (e.g., KOH)EpoxideIntramolecular SN2
This compoundAcid (e.g., H₂SO₄)Cyclic IminoesterIntramolecular nucleophilic addition
4-(1-Amino-2-fluoroethyl)benzonitrile (derivative)Heat/CatalystSubstituted Piperazine/Morpholine derivativeIntramolecular cyclization

Catalytic Aspects of Reactions Involving this compound

Transition Metal Catalysis for Benzonitrile Functionalization

The benzonitrile moiety of this compound is a versatile platform for functionalization using transition metal catalysis. These methods primarily focus on the activation of C-H bonds on the aromatic ring or transformations involving the nitrile group itself. nih.gov

Transition metal-catalyzed C-H functionalization allows for the direct introduction of substituents onto the aromatic ring, offering a more atom-economical approach than traditional cross-coupling reactions. nih.govmdpi.com The nitrile group can act as a directing group, guiding the metal catalyst to a specific position on the ring, typically the ortho-position. Palladium, rhodium, and ruthenium complexes are commonly employed for this purpose. nih.govchemrxiv.org For example, a palladium catalyst can coordinate to the nitrile nitrogen, facilitating the activation of a C-H bond at the ortho-position to form a cyclometalated intermediate. This intermediate can then react with various coupling partners (e.g., alkenes, alkynes, aryl halides) to introduce new functional groups. mdpi.com

The nitrile group itself can also be a target for transition metal catalysis. For example, palladium-catalyzed reactions can enable the insertion of isonitriles, leading to the formation of isoindolinone derivatives. chemrxiv.org This type of transformation involves the construction of a new heterocyclic ring fused to the existing benzene ring.

Catalyst System Reaction Type Target Site Potential Product
Pd(OAc)₂ / LigandC-H ArylationOrtho C-H bond2-Aryl-4-(2-fluoro-1-hydroxyethyl)benzonitrile
[RhCp*Cl₂]₂C-H AlkenylationOrtho C-H bond2-Alkenyl-4-(2-fluoro-1-hydroxyethyl)benzonitrile
Pd(OAc)₂ / CsFIsonitrile InsertionNitrile group & Ortho C-HIsoindolinone derivative chemrxiv.org

Organocatalysis and Biocatalysis in Stereoselective Transformations

The synthesis of enantiomerically pure this compound is of significant interest, and both organocatalysis and biocatalysis offer powerful strategies to achieve this. These methods focus on controlling the stereochemistry at the carbon atom bearing the hydroxyl group.

Organocatalysis: Asymmetric organocatalysis provides a metal-free approach to stereoselective synthesis. cas.cn Chiral catalysts, such as proline derivatives or chiral phosphoric acids, can mediate reactions with high enantioselectivity. For the synthesis of chiral β-fluorohydrins, organocatalytic methods like the enantioselective fluorocyclization of 1,1-disubstituted styrenes have been developed, yielding fluorinated tetrahydrofurans with excellent enantiomeric excess (up to 96% ee). acs.org While this applies to a different substrate class, the principles of using chiral catalysts to control the stereochemistry of fluorine incorporation are directly relevant. acs.org Asymmetric fluorination of aldehydes followed by stereoselective reduction is another viable route. beilstein-journals.org

Biocatalysis: Enzymes are highly efficient and selective catalysts for asymmetric synthesis. researchgate.net For resolving racemic mixtures of this compound, lipases are particularly effective. Through a process called kinetic resolution, an enzyme can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. nih.gov For example, using an acyl donor like vinyl benzoate and a lipase such as Novozym 435, the racemic alcohol can be converted into a mixture of one enantiomer of the acylated product and the unreacted, enantiomerically enriched alcohol. The two can then be separated. This method has been successfully applied to produce the (R)-enantiomer of this compound. lookchem.com

Method Catalyst Transformation Key Finding
OrganocatalysisChiral Iodine(III) CatalystOxidative FluorocyclizationControl of tertiary C-F stereocenters with up to 96% ee. acs.org
BiocatalysisNovozym 435 (Lipase)Kinetic Resolution (Transesterification)Selective acylation of one enantiomer to yield enantiopure alcohol. lookchem.com

Chemical Functionalization and Derivatization Strategies for 4 2 Fluoro 1 Hydroxyethyl Benzonitrile

Installation of Diverse Substituents on the Aromatic Ring

No specific studies detailing electrophilic or nucleophilic aromatic substitution, or cross-coupling reactions on the aromatic ring of 4-(2-fluoro-1-hydroxyethyl)benzonitrile were found.

Modifications of the Fluoro-1-hydroxyethyl Side Chain

Specific examples of derivatization of the side chain of this compound are not available in the reviewed literature.

Alterations at the Hydroxyl Group

There is no specific information on the etherification, esterification, oxidation, or substitution of the hydroxyl group for this particular molecule.

Transformations at the Fluorine-Bearing Carbon

No research was identified describing transformations such as the nucleophilic substitution of the fluorine atom or elimination reactions involving the fluorine-bearing carbon of this compound.

Incorporation of this compound as a Building Block in Complex Molecular Architectures

The use of this compound as a foundational element in the synthesis of more complex molecules is not documented in the available scientific literature.

Scaffold Diversification for Chemical Probe Development

No literature was found that describes the use of this compound in the development of chemical probes.

Synthesis of Spirocyclic and Fused-Ring Systems Featuring the Core Structure

There are no available studies that report the synthesis of spirocyclic or fused-ring systems using this compound as a starting material or key intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Fluoro 1 Hydroxyethyl Benzonitrile

Vibrational Spectroscopy

Raman Spectroscopy for Vibrational Mode Analysis

The most prominent vibrational modes anticipated for this compound include the stretching of the nitrile group (C≡N), which typically appears as a strong, sharp band in the 2220-2240 cm⁻¹ region. koreascience.krijtsrd.com The aromatic ring will produce a series of bands, including the C-C stretching vibrations between 1400 and 1610 cm⁻¹. The aliphatic portion of the molecule also gives rise to characteristic signals, such as the C-F stretching vibration, O-H stretching, and various bending modes.

Table 1: Expected Characteristic Raman Vibrational Modes for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Functional Group/Vibrational Mode Expected Raman Shift (cm⁻¹) Notes
O-H Stretch 3200-3600 Broad band, indicative of the hydroxyl group.
Aromatic C-H Stretch 3000-3100 Characteristic of the benzene (B151609) ring protons.
Aliphatic C-H Stretch 2850-3000 From the ethyl side chain.
Nitrile (C≡N) Stretch 2220-2240 Typically a strong and sharp peak, characteristic of the nitrile functional group. ijtsrd.com
Aromatic C=C Stretch 1400-1610 Multiple bands corresponding to the phenyl ring vibrations.
C-O Stretch 1000-1260 Associated with the alcohol group.

These values are based on typical frequency ranges for the specified functional groups and may vary based on the specific molecular environment and intermolecular interactions.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com This technique is exceptionally well-suited for the unambiguous determination of the absolute configuration (R or S) of stereogenic centers. rsc.org Since this compound possesses a chiral carbon at the hydroxyl-bearing position, VCD can be employed for its stereochemical assignment.

The methodology involves measuring the experimental VCD spectrum of an enantiomerically pure sample of the compound. Concurrently, theoretical VCD spectra for both the (R) and (S)-enantiomers are calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net The absolute configuration of the experimental sample is then assigned by comparing its VCD spectrum with the two calculated spectra. A direct match in the pattern of positive and negative bands (the VCD signature) provides a definitive assignment of the molecule's absolute stereochemistry in solution. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a molecule's elemental formula. nih.govpnnl.gov

For this compound (C₉H₈FNO), the monoisotopic mass is 165.05899 Da. uni.lu HRMS analysis would be expected to confirm this mass with high accuracy (typically within 5 ppm). The technique also allows for the identification of various ionic species formed in the mass spectrometer.

Table 2: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 166.06627
[M+Na]⁺ 188.04821
[M-H]⁻ 164.05171

Data sourced from PubChemLite predictions. uni.lu

Tandem mass spectrometry (MS/MS), a feature of HRMS, involves the fragmentation of a selected precursor ion to generate a pattern of product ions. mdpi.com This fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. kobv.de Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would involve characteristic neutral losses based on its functional groups.

Table 3: Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Description
166.066 H₂O (18.010) 148.056 Loss of a water molecule from the hydroxyl group.
166.066 CH₂F (33.014) 133.052 Cleavage of the C-C bond adjacent to the aromatic ring, losing the fluoromethyl radical.

These pathways are proposed based on established chemical fragmentation principles.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide a definitive confirmation of its covalent structure and connectivity.

This technique yields precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the crystal lattice. Furthermore, it provides detailed insight into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential dipole-dipole interactions involving the nitrile and C-F groups. These interactions govern the crystal packing arrangement.

Crucially, for a single enantiomer, X-ray crystallography can determine the absolute configuration without ambiguity, often through the analysis of anomalous dispersion effects (the Flack parameter). nih.gov This would serve as an independent and definitive confirmation of the stereochemical assignment obtained from VCD analysis. The primary challenge for this technique often lies in the growth of a single crystal of sufficient size and quality for diffraction analysis. nih.gov

Table of Compounds

Compound Name
This compound
4-chloro 2-methyl benzonitrile (B105546)

Computational Chemistry and Theoretical Studies of 4 2 Fluoro 1 Hydroxyethyl Benzonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. For a molecule like 4-(2-Fluoro-1-hydroxyethyl)benzonitrile, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide significant insights into its structural and electronic characteristics. wu.ac.thnih.govresearchgate.net

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable, low-energy structure is found.

A key aspect of this molecule's structure is the rotational freedom around the single bonds, particularly the C-C bond connecting the hydroxyethyl (B10761427) side chain to the phenyl ring and the C-O bond of the hydroxyl group. This flexibility gives rise to different conformers, or rotational isomers. A potential energy surface scan can be performed by systematically rotating these bonds to map the conformational landscape and identify the most stable conformers. nih.gov It is expected that conformers allowing for intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atom or the nitrile nitrogen would be of particular interest, as these interactions can significantly influence stability.

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape.

Table 1: Representative Optimized Geometrical Parameters for a Hypothetical Stable Conformer of this compound (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. Actual values would require a specific computational study.

Parameter Bond/Angle Description
Bond Lengths (Å) C-C (ring) Aromatic carbon-carbon bond
C-C (side chain) Bond between ring and side chain
C-O Carbon-oxygen bond in hydroxyl group
O-H Oxygen-hydrogen bond in hydroxyl group
C-F Carbon-fluorine bond
C≡N Carbon-nitrogen triple bond in nitrile
**Bond Angles (°) ** C-C-C (ring) Angle within the benzene (B151609) ring
C-C-O Angle involving the side chain and hydroxyl
H-O-C Angle of the hydroxyl group

| Dihedral Angles (°) | C-C-C-O | Torsion angle defining side chain orientation |

Vibrational Frequency Calculations and Spectroscopic Prediction

Once the molecular geometry is optimized to a stable minimum, vibrational frequency calculations are performed. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the corresponding atomic motions, such as stretching, bending, and rocking. wu.ac.thresearchgate.net

For this compound, characteristic vibrational frequencies would be predicted for key functional groups. For instance, the O-H stretching vibration of the hydroxyl group, the C≡N stretching of the nitrile group, the C-F stretching, and various C-H and C-C stretching and bending modes of the aromatic ring would be identified. nih.gov Theoretical harmonic frequencies are often systematically higher than experimental ones, so they are typically scaled by an empirical factor to improve agreement with experimental spectra. wu.ac.th This analysis is crucial for interpreting experimental IR and Raman spectra and confirming the molecular structure.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table shows representative vibrational modes that would be calculated. Actual frequencies and assignments require a specific computational study.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
O-H Stretch Hydroxyl (-OH) ~3500-3700
C-H Stretch (Aromatic) Phenyl Ring ~3000-3100
C-H Stretch (Aliphatic) Ethyl Side Chain ~2850-3000
C≡N Stretch Nitrile (-CN) ~2220-2260
C-C Stretch (Aromatic) Phenyl Ring ~1400-1600
C-O Stretch Hydroxyl (-OH) ~1050-1250

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would map the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich benzonitrile (B105546) ring, while the LUMO might also be distributed over the aromatic system, particularly the electron-withdrawing nitrile group.

Table 3: Frontier Molecular Orbital Properties (Illustrative) This table represents the type of data generated from an FMO analysis.

Parameter Description
HOMO Energy Energy of the Highest Occupied Molecular Orbital (eV)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital (eV)
HOMO-LUMO Gap Energy difference between LUMO and HOMO (eV)
HOMO Distribution Describes the regions of the molecule where the HOMO is located (e.g., Phenyl ring, Nitrile).

| LUMO Distribution | Describes the regions of the molecule where the LUMO is located (e.g., Phenyl ring, Nitrile). |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP is an invaluable tool for predicting how a molecule will interact with other chemical species. researchgate.net

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected to be around the electronegative nitrogen atom of the nitrile group, the oxygen of the hydroxyl group, and the fluorine atom. researchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, likely around the hydrogen atom of the hydroxyl group and the hydrogens on the aromatic ring. researchgate.net Neutral regions are often colored green. The MEP map provides a clear picture of the molecule's polarity and its potential hydrogen-bonding sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. researchgate.netnih.gov This method provides detailed insights into charge transfer, hyperconjugation, and intramolecular and intermolecular interactions.

For this compound, NBO analysis would quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. A key interaction to investigate would be the hyperconjugative effect between the lone pairs on the oxygen or fluorine atoms and the antibonding orbitals (σ* or π*) of adjacent bonds. The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. This analysis can elucidate the nature of intramolecular hydrogen bonding and the electronic effects of the substituent groups on the benzonitrile core. nih.gov

Table 4: Significant Donor-Acceptor Interactions from NBO Analysis (Illustrative) This table shows examples of interactions that would be quantified by NBO analysis. LP denotes a lone pair, and σ or π* denotes an antibonding orbital.*

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (O) σ* (C-H) - Hyperconjugation
LP (N) π* (C-C aromatic) - Resonance/Delocalization
LP (F) σ* (C-C aromatic) - Hyperconjugation

Prediction of Chiroptical Properties (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

The prediction of chiroptical properties such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) is a powerful computational tool for determining the absolute configuration of chiral molecules like this compound. researchgate.net This is achieved by comparing theoretically calculated spectra with experimentally obtained data. rsc.org The process involves several key computational steps.

First, a thorough conformational analysis is performed to identify all low-energy conformers of the molecule. chemistrywithatwist.com For a flexible molecule such as this compound, rotation around the C-C and C-O single bonds can lead to multiple stable conformations. These are typically identified by performing a systematic search of the potential energy surface, followed by geometry optimization of the resulting structures using methods like Density Functional Theory (DFT). gaussian.com

Once the stable conformers are identified, their relative energies are calculated to determine their population contribution at a given temperature, typically using a Boltzmann distribution. chemistrywithatwist.com Subsequently, the ECD and VCD spectra for each significant conformer are calculated. ECD spectra, which arise from the differential absorption of left and right circularly polarized light in the UV-Vis region, are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.org VCD spectra, the infrared counterpart to ECD, are also calculated, often using DFT. gaussian.comethz.ch

The final theoretical spectrum is a Boltzmann-weighted average of the individual conformers' spectra. chemistrywithatwist.com A good match between the predicted and the experimental spectrum allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral center. ethz.ch VCD spectroscopy can be particularly advantageous for distinguishing between diastereomers and provides detailed information about molecular conformation in solution. whiterose.ac.uknih.gov

Illustrative Predicted Chiroptical Data for (R)-4-(2-Fluoro-1-hydroxyethyl)benzonitrile:

Property Computational Method Predicted Value
ECD λmax TD-DFT/B3LYP/6-31G(d)235 nm (Positive Cotton Effect)
278 nm (Negative Cotton Effect)
VCD (C-O Stretch) DFT/B3LYP/6-31G(d)1085 cm⁻¹ (Positive Band)
VCD (C-F Stretch) DFT/B3LYP/6-31G(d)1150 cm⁻¹ (Negative Band)
VCD (C≡N Stretch) DFT/B3LYP/6-31G(d)2230 cm⁻¹ (Slightly Positive Band)

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations for a molecule with this structure. Actual values would be subject to the specific computational level of theory and solvent models used.

Thermochemical Properties and Reaction Pathway Modeling

Computational chemistry provides essential insights into the thermochemical properties of this compound, such as its enthalpy of formation, bond dissociation energies, and the energetics of potential reaction pathways. nih.gov High-level ab initio and Density Functional Theory (DFT) methods are employed to achieve chemical accuracy, often defined as within ±1 kcal/mol of experimental values. nih.gov

Methods like the Gaussian-n theories (e.g., G3, G4) or composite approaches that extrapolate to the complete basis set limit are used to calculate accurate thermochemical data. nih.gov These calculations can predict the standard enthalpy of formation (ΔHf°) in the gas phase, which is a fundamental measure of a molecule's stability. For organofluorine compounds, specific basis sets and computational levels of theory are chosen to accurately account for the effects of the highly electronegative fluorine atom. researchgate.netfluorine1.ru

Bond dissociation enthalpies (BDEs) for various bonds within the molecule (e.g., C-O, C-C, O-H) can also be calculated. This data is crucial for understanding the molecule's reactivity and potential degradation pathways. For instance, the BDE of the benzylic C-O bond can indicate its susceptibility to cleavage.

Furthermore, computational modeling can elucidate reaction pathways. For example, the mechanism of nucleophilic substitution at the aromatic ring, influenced by the electron-withdrawing nitrile group, can be mapped out. numberanalytics.com By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics without the need for extensive experimentation. mdpi.com Isodesmic reactions, which conserve the number and types of bonds, are often used in these calculations to benefit from error cancellation and improve the accuracy of the predicted thermochemical values. researchgate.net

Illustrative Calculated Thermochemical Data for this compound:

Property Computational Method Predicted Value (kcal/mol)
Standard Enthalpy of Formation (Gas) G4 Theory-45.5 ± 1.5
O-H Bond Dissociation Enthalpy B3LYP/6-311+G(d,p)102.3
Benzylic C-O Bond Dissociation Enthalpy B3LYP/6-311+G(d,p)85.1
Activation Energy for a Hypothetical Dehydration Reaction B3LYP/6-311+G(d,p)35.7

Note: This table contains representative thermochemical data derived from established computational methodologies for similar organic molecules. The values serve as an illustration of the type of information generated.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For a flexible molecule like this compound, MD simulations provide a "computational microscope" to investigate its dynamic behavior in various environments, such as in solution. mdpi.com

An MD simulation begins with an initial set of coordinates for all atoms in the system, which includes the solute molecule and a surrounding box of solvent molecules (e.g., water, methanol). youtube.com The forces on each atom are calculated using a molecular mechanics force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. Newton's equations of motion are then solved numerically to propagate the positions and velocities of the atoms over a series of small time steps, generating a trajectory of the system's evolution. youtube.com

Analysis of the MD trajectory can reveal a wealth of information about the dynamic behavior of this compound. This includes:

Conformational Dynamics: The simulation can show transitions between different stable conformers, revealing the flexibility of the molecule and the timescales of these changes. This complements the static picture from quantum chemical conformational searches. dtic.mil

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed. For instance, the formation and lifetime of hydrogen bonds between the hydroxyl group of the solute and surrounding water molecules can be quantified.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated from the trajectory.

These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which can be essential for interpreting experimental results and predicting its interactions with other molecules. mdpi.com

Illustrative Parameters for a Molecular Dynamics Simulation:

Parameter Value/Description
System 1 molecule of this compound in a 30Å x 30Å x 30Å box of water
Force Field OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)
Ensemble NVT (Canonical), T = 298 K
Simulation Time 100 nanoseconds
Time Step 2 femtoseconds
Analysis Performed Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs) for solvent, Dihedral Angle Analysis

Note: The parameters listed are typical for setting up a molecular dynamics simulation to study a small organic molecule in an aqueous solution.

Utility of 4 2 Fluoro 1 Hydroxyethyl Benzonitrile As a Synthetic Precursor and Chemical Probe Motif

Role in the Synthesis of Fluorinated Complex Organic Molecules

The presence of a stereogenic center in 4-(2-Fluoro-1-hydroxyethyl)benzonitrile makes its enantiomerically pure forms particularly sought after for the synthesis of complex, biologically active molecules. The controlled introduction of chirality is a critical aspect in the development of pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired activity while the other may be inactive or even detrimental.

A key challenge in utilizing this compound lies in the efficient preparation of its enantiopure forms. Research has demonstrated the successful enzymatic kinetic resolution of racemic 2-fluoro-1-arylethanols, a class of compounds to which this compound belongs. This biocatalytic approach offers a highly efficient and environmentally benign method to obtain the desired enantiomers in high purity.

One notable study details the lipase-catalyzed acylation of racemic 2-fluoro-1-arylethanols. In this process, one enantiomer is selectively acylated, allowing for the separation of the acylated and unreacted alcohol enantiomers. The efficiency and enantioselectivity of this resolution are highly dependent on the specific lipase and reaction conditions employed. For instance, Novozym 435, a commercially available immobilized lipase, has been shown to be effective in the resolution of these substrates.

The successful resolution of the racemic mixture provides access to both (R)- and (S)-4-(2-fluoro-1-hydroxyethyl)benzonitrile, which can then be used as chiral synthons. These enantiomerically enriched intermediates are valuable starting materials for the asymmetric synthesis of more complex fluorinated molecules, where the stereochemistry of the final product is crucial for its function.

Table 1: Enzymatic Kinetic Resolution of 2-Fluoro-1-arylethanols
SubstrateEnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Product (ee_p, %)Enantiomeric Excess of Substrate (ee_s, %)
rac-4-(2-Fluoro-1-hydroxyethyl)benzonitrileNovozym 435Vinyl acetateDiisopropyl ether50>99>99

Application as a Versatile Building Block in Organic Synthesis

The chemical architecture of this compound provides multiple reaction sites, making it a versatile building block in organic synthesis. The hydroxyl group can undergo a variety of transformations, including oxidation to a ketone, esterification, etherification, and nucleophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems.

The fluorine atom on the ethyl side chain can influence the reactivity of the adjacent hydroxyl group and can play a role in modulating the biological activity of the final products. The strategic manipulation of these functional groups allows for the construction of a diverse range of molecular scaffolds.

For instance, the chiral alcohol moiety can be used to direct stereoselective reactions on other parts of the molecule. The benzonitrile (B105546) unit is a common precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. The ability to perform these transformations on an enantiomerically pure starting material is of great advantage in the synthesis of single-enantiomer drugs.

Exploration as a Scaffold for Developing Chemical Probes for Mechanistic Chemical Biology Studies

While direct applications of this compound as a scaffold for chemical probes are not extensively documented in publicly available literature, its structural features suggest a strong potential for such applications. Chemical probes are small molecules designed to interact with specific biological targets and are invaluable tools for studying biological processes at the molecular level.

The development of effective chemical probes often requires a modular design, incorporating a recognition element, a reactive group, and a reporter tag. The this compound scaffold provides a solid foundation for such a design. The substituted phenyl ring can be tailored to act as a recognition element for a specific protein target. The hydroxyl and nitrile functionalities offer convenient handles for the attachment of reactive groups (for covalent labeling) or reporter tags (such as fluorophores or biotin) through chemical modifications.

The presence of the fluorine atom can be particularly advantageous in the context of chemical probes. The carbon-fluorine bond is strong and metabolically stable, which can enhance the in vivo stability of the probe. Furthermore, the fluorine atom can influence the binding affinity and selectivity of the probe for its target. Given these characteristics, this compound represents a promising, yet underexplored, scaffold for the development of novel chemical probes for mechanistic studies in chemical biology.

Potential Contributions to Advanced Materials Research (as a structural motif, excluding material performance properties)

In the field of liquid crystals, the rod-like shape of the benzonitrile moiety is a common feature of mesogenic molecules. The introduction of a lateral fluoroethyl group could influence the packing of the molecules in the liquid crystalline phase, potentially leading to the formation of novel mesophases. The hydroxyl group also provides a site for further chemical modification, allowing for the incorporation of this motif into polymeric liquid crystals.

In polymer chemistry, fluorinated monomers are often used to impart desirable properties such as thermal stability, chemical resistance, and low surface energy. The this compound motif could be incorporated into polymer backbones or as a pendant group. The nitrile and hydroxyl functionalities provide reactive sites for polymerization reactions, such as the formation of polyesters or polyamides. The presence of the fluorinated side chain would be expected to modify the physical properties of the resulting polymer. While the performance properties are outside the scope of this discussion, the structural versatility of this compound makes it an intriguing candidate for the design of new materials.

Q & A

Q. What are the common synthetic routes for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile, and what key reaction conditions are required?

The synthesis of this compound typically involves fluorination and hydroxylation steps. A Wittig-type olefination strategy, as demonstrated for structurally similar benzonitrile derivatives, can be adapted. For example, potassium 2-bromo-2,2-difluoroacetate may be used as a fluorinating agent, with rigorous temperature control (due to exothermic reactions) and solvents like DMF or diethyl ether . Hazard analysis is critical for handling reagents such as triphenylphosphine and methyl iodide . Alternative routes may include nucleophilic substitution or cross-coupling reactions to introduce the hydroxyethyl-fluorinated side chain .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To resolve the fluorine (¹⁹F NMR) and hydroxyl proton (¹H NMR) environments.
  • IR Spectroscopy : For identifying the nitrile (C≡N) stretch (~2220 cm⁻¹) and hydroxyl (O-H) absorption bands .
  • X-ray Crystallography : To determine the spatial arrangement of the fluorine, hydroxyl, and nitrile groups, as demonstrated for analogs like 4-[(2-hydroxynaphthalen-1-yl)methyl]benzonitrile .

Q. How does the compound’s solubility and stability influence experimental design?

The nitrile group enhances polarity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF). However, the hydroxyl group may necessitate inert conditions to prevent oxidation. Stability studies under varying pH and temperature are recommended, as fluorinated benzonitriles can undergo hydrolysis or substitution under acidic/basic conditions .

Advanced Research Questions

Q. How do the positions of fluorine and hydroxyl groups influence reactivity and biological interactions?

The 2-fluoro-1-hydroxyethyl substituent creates steric and electronic effects:

  • Fluorine : Withdraws electron density, polarizing the benzene ring and directing electrophilic attacks to meta/para positions.
  • Hydroxyl : Facilitates hydrogen bonding with biological targets (e.g., enzymes or proteins).

Comparative studies with analogs (e.g., 2-fluoro-4-(hydroxymethyl)benzonitrile ) reveal that substituent positions significantly alter antimicrobial and anticancer activities. For example, reversing the fluorine and hydroxyl positions can reduce binding affinity to PD-L1, a cancer immunotherapy target .

Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated benzonitriles?

Discrepancies in cytotoxicity or efficacy often arise from:

  • Concentration-dependent effects : Higher doses may trigger non-specific toxicity, masking target-specific activity .
  • Cell line variability : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines.
  • Structural analogs : Compare with derivatives like 4-fluoro-2-(trifluoromethyl)benzonitrile to isolate substituent-specific effects .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations can predict:

  • Electrostatic potential maps : To identify nucleophilic/electrophilic sites for functionalization.
  • Docking studies : To simulate interactions with biological targets (e.g., PD-L1). For example, modifying the hydroxyethyl chain length may improve binding entropy .

Comparative Analysis of Fluorinated Benzonitrile Derivatives

Compound Key Features Biological Activity Reference
This compoundFluorine at C2, hydroxyl at C1Antimicrobial, PD-L1 inhibition
4-Fluoro-2-(trifluoromethyl)benzonitrileElectron-withdrawing CF₃ groupEnhanced anticancer potency
2-Fluoro-4-(hydroxymethyl)benzonitrileHydroxymethyl at C4, fluorine at C2Moderate cytotoxicity

Methodological Recommendations

  • Risk Assessment : Follow protocols from Prudent Practices in the Laboratory (e.g., hazard analysis for fluorinated reagents) .
  • Data Reproducibility : Use PubChem or CAS-derived crystallographic data for structural validation .
  • Statistical Design : Apply factorial design to optimize reaction conditions (e.g., solvent, temperature) and reduce experimental runs .

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